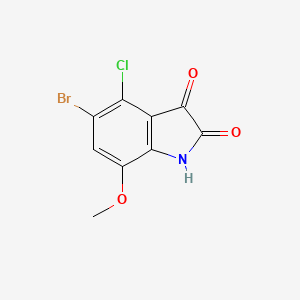
4-(Tert-butyl)-5-(iodomethyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tert-butyl)-5-(iodomethyl)oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a tert-butyl group at the fourth position and an iodomethyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-5-(iodomethyl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl-substituted ketones with iodomethyl-substituted amines in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups efficiently, which can be adapted for the synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tert-butyl)-5-(iodomethyl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like tert-butyl hydroperoxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and reduced derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-(Tert-butyl)-5-(iodomethyl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 4-(Tert-butyl)-5-(iodomethyl)oxazole involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These interactions are crucial for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Tert-butyl)-5-(bromomethyl)oxazole
- 4-(Tert-butyl)-5-(chloromethyl)oxazole
- 4-(Tert-butyl)-5-(fluoromethyl)oxazole
Uniqueness
4-(Tert-butyl)-5-(iodomethyl)oxazole is unique due to the presence of the iodomethyl group, which provides distinct reactivity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions, offering different pathways for chemical transformations .
Propriétés
Formule moléculaire |
C8H12INO |
|---|---|
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
4-tert-butyl-5-(iodomethyl)-1,3-oxazole |
InChI |
InChI=1S/C8H12INO/c1-8(2,3)7-6(4-9)11-5-10-7/h5H,4H2,1-3H3 |
Clé InChI |
NCLCFIUCRGPFBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(OC=N1)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13969364.png)



![2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969382.png)







![tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13969421.png)

